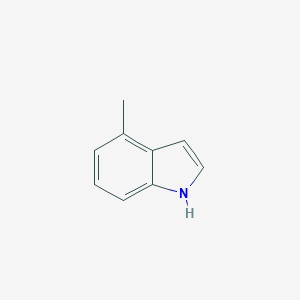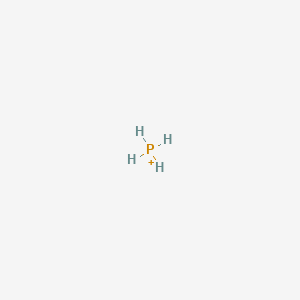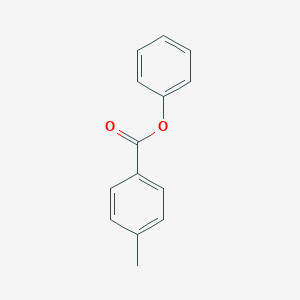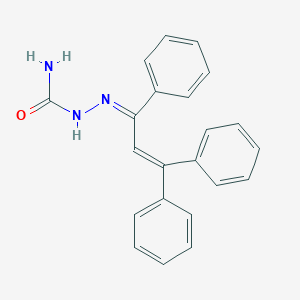
beta,beta-Diphenylacrylophenone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta,beta-Diphenylacrylophenone semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dibenzalacetone semicarbazone and has the molecular formula C17H18N4O. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of beta,beta-Diphenylacrylophenone semicarbazone is not fully understood. However, it is believed to exert its antimicrobial and antitumor activities by interfering with the synthesis of nucleic acids and proteins. It has been reported to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. In addition, beta,beta-Diphenylacrylophenone semicarbazone has been found to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
Effets Biochimiques Et Physiologiques
Beta,beta-Diphenylacrylophenone semicarbazone has been found to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. In addition, beta,beta-Diphenylacrylophenone semicarbazone has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of the extracellular matrix. This inhibition of MMP activity may have potential applications in the treatment of various diseases, including cancer and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of beta,beta-Diphenylacrylophenone semicarbazone is its ease of synthesis. The synthesis method is simple, efficient, and yields a high purity product. In addition, beta,beta-Diphenylacrylophenone semicarbazone has been found to exhibit significant antimicrobial and antitumor activities, making it a potential candidate for the development of new drugs. However, one of the limitations of beta,beta-Diphenylacrylophenone semicarbazone is its insolubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on beta,beta-Diphenylacrylophenone semicarbazone. One of the potential directions is to investigate its potential applications in the treatment of various diseases, including cancer and arthritis. Further studies are needed to understand the mechanism of action of beta,beta-Diphenylacrylophenone semicarbazone and its effects on different cell types. In addition, future research may focus on the development of new synthesis methods for beta,beta-Diphenylacrylophenone semicarbazone, which may improve its solubility and increase its potential applications.
Méthodes De Synthèse
Beta,beta-Diphenylacrylophenone semicarbazone can be synthesized by the reaction of dibenzalacetone and semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol at room temperature, and the product is obtained by filtration and recrystallization. This synthesis method is simple, efficient, and yields a high purity product.
Applications De Recherche Scientifique
Beta,beta-Diphenylacrylophenone semicarbazone has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. Beta,beta-Diphenylacrylophenone semicarbazone has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In addition, it has also shown promising results in inhibiting the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
16983-75-8 |
|---|---|
Nom du produit |
beta,beta-Diphenylacrylophenone semicarbazone |
Formule moléculaire |
C22H19N3O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
[(E)-1,3,3-triphenylprop-2-enylideneamino]urea |
InChI |
InChI=1S/C22H19N3O/c23-22(26)25-24-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H,(H3,23,25,26)/b24-21+ |
Clé InChI |
LIJVYFWZRRXJMB-DARPEHSRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=C/C(=N\NC(=O)N)/C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=CC(=NNC(=O)N)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=NNC(=O)N)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
β,β-Diphenylacrylophenone semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



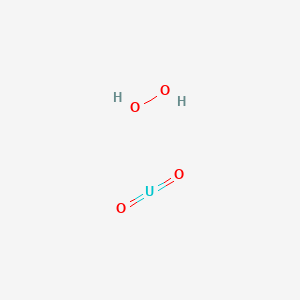
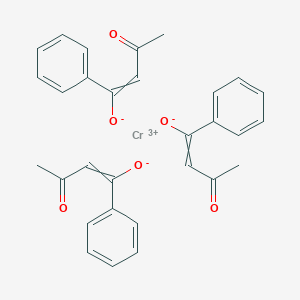

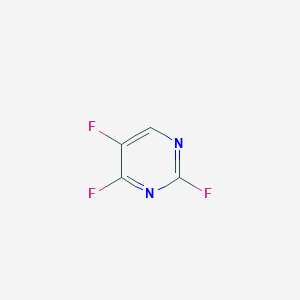
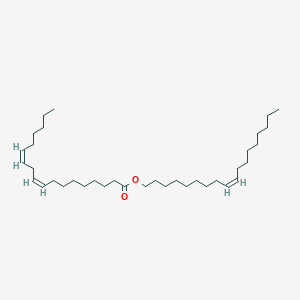
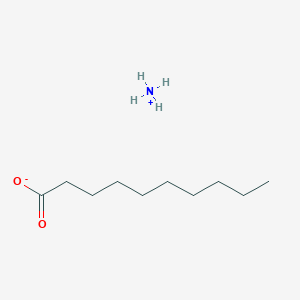
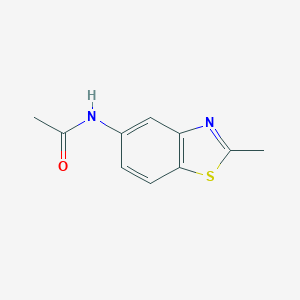



![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
